Norgestrel-d5

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Technical Specifications of Norgestrel-d6

The table below summarizes the available technical data for a specific deuterated form of norgestrel, Norgestrel-d6 [1].

| Property | Specification |

|---|---|

| CAS No. | 2376035-98-0 [1] |

| Molecular Formula | C₂₁H₂₂D₆O₂ [1] |

| Molecular Weight | 318.48 g/mol [1] |

| Isotope | Deuterium (D), labeled Levonorgestrel [1] |

| Chemical Purity | ≥98% (by HPLC) [1] |

| Appearance | Solid (White to off-white) [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [1] |

| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |

Synthesis Context & Methodological Clues

While a direct synthesis of deuterated norgestrel is not described, research on similar compounds provides strong methodological clues.

- Deuterium Labeling of Progestins: A study on preparing deuterium and tritium-labeled norethindrone and norethynodrel used a one-step method involving a modified phase transfer catalyzed exchange procedure. The exchange agent used was deuterium oxide (D₂O) with lithium or sodium hydroxide [2]. This established method could be highly relevant for norgestrel.

- Industry Synthesis for Analytics: Another study on the metabolism of the progestin desogestrel mentions that deuterated versions of the drug (labeled at the 3α- and 3β-positions) were synthesized by a pharmaceutical company (NV Organon) specifically for use in LC-MS studies [3]. This indicates that such syntheses are performed to create tools for quantitative analysis, similar to the application of Norgestrel-d6 [1].

The following diagram illustrates the general workflow for creating and applying deuterated norgestrel based on the gathered information.

References

Norgestrel-d5 stable isotope labeled norgestrel

Technical Specifications of Norgestrel-d5

The table below summarizes the key technical data for this compound, a deuterium-labeled form of the progestogen Norgestrel, compiled from supplier documentation [1] [2] [3].

| Property | Specification |

|---|---|

| CAS Number | 2015995-56-7 [1] [4] |

| Molecular Formula | C₂₁H₂₃D₅O₂ [1] [2] [3] |

| Molecular Weight | 317.48 g/mol [1] [2] [3] |

| Chemical Name | This compound [2] |

| Appearance | White Solid [2] |

| Storage | Room temperature or 2-8°C (Refrigerator) [1] [2] |

| Purity | >95% (Refer to supplier Certificate of Analysis) [3] |

| Unlabeled CAS | 6533-00-2 [1] [3] [4] |

| Primary Application | Internal Standard for NMR, GC-MS, or LC-MS [1] |

Applications in Research & Development

This compound is primarily used as an internal standard in quantitative bioanalysis. Here is a typical workflow for its application:

Typical workflow using this compound as an internal standard for bioanalysis.

Stable isotope-labeled compounds like this compound are invaluable in scientific research for several reasons [1]:

- As Tracers: They allow for precise tracking of individual atoms in metabolic pathways, helping to identify key metabolic nodes and regulatory mechanisms.

- As Internal Standards: They are used in competition binding experiments to evaluate the affinity and kinetics of compounds binding to receptors. In mass spectrometry, they improve analytical accuracy, reproducibility, and reduce matrix effect interference.

Key Experimental Considerations

When planning your work with this compound, please keep the following in mind:

- Regulatory Status: This product is a controlled substance and may not be available for sale in all territories [1].

- Intended Use: These compounds are strictly for laboratory and research use only and are not approved for diagnostic, therapeutic, or clinical applications in humans or animals [5].

- Supplier Verification: The methods and applications described in supplier catalogs are for reference only, and it is the researcher's responsibility to independently confirm their accuracy for a specific use case [1].

References

Norgestrel-d5 handling and storage conditions

Handling and Storage Specifications

The table below summarizes the key handling and storage information for Norgestrel-d5 from the available safety data and product specifications.

| Aspect | Specification / Recommendation |

|---|---|

| Recommended Storage | Refrigerator at 2-8°C [1]; -20°C for powder [2] |

| Appearance | White solid [1] |

| Handling Precautions | Avoid inhalation, contact with eyes/skin, and dust formation [2]. Use with adequate ventilation and appropriate personal protective equipment (PPE) [2]. |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing [2]. |

| Other Hazards | Classified as not a hazardous substance per its Safety Data Sheet [2]. |

Primary Applications and Experimental Role

This compound is a deuterium-labeled stable isotope of Norgestrel. Its main application in research is serving as an internal standard in quantitative analytical techniques [3] [4] [5].

- Function: It is used to improve the accuracy and reproducibility of measurements in methods like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) [3] [6]. By adding a known quantity of this compound to a sample at the beginning of analysis, scientists can account for and correct losses that occur during sample preparation and analysis.

- Context in Protocols: As evidenced in a drug interaction study, norgestrel-(ethyl-d5) was specifically used as the internal standard material for quantifying norgestrel and its metabolites in human plasma via a validated LC-MS/MS method [6].

Safety and Disposal

While this compound itself may not be classified as hazardous, general laboratory safety practices should always be followed.

- General Safety: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation [4].

- First Aid: In case of skin contact, rinse thoroughly with water. In case of eye contact, flush immediately with water for several minutes. Seek medical attention [2].

- Spill Management: Absorb spills with a suitable liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment with alcohol. Prevent the material from entering drains [2].

- Waste Disposal: Waste should be disposed of in accordance with local, state, and federal regulations [2].

Experimental Workflow for Quantitative Analysis

The flowchart below outlines a general experimental workflow for using this compound as an internal standard in bioanalysis, reflecting common practices in the field [3] [6].

General workflow for using this compound as an internal standard in bioanalysis.

References

- 1. Chemical Name : this compound [pharmaffiliates.com]

- 2. Material Safety Data Sheet of Norgestrel | AbMole BioScience [abmole.com]

- 3. This compound | Stable Isotope [medchemexpress.com]

- 4. Norgestrel D5 | CAS No: 2015995-56-7 [aquigenbio.com]

- 5. This compound | CAS Number: 6533-00-2 (unlabelled) [bdg.co.nz]

- 6. A Multi-Center, Open-Label, Pharmacokinetic Drug ... [link.springer.com]

Application Note: LC-MS/MS Method for Norgestrel-d5 Quantification in Human Plasma

1. Introduction Norgestrel is a synthetic progestin used in various hormonal contraceptives and therapies [1] [2]. Its deuterated analog, Norgestrel-d5, serves as a crucial internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling precise and accurate quantification of the analyte by correcting for variability during sample preparation and instrument analysis [1] [2]. This application note details a sensitive, validated LC-MS/MS method for quantifying this compound, adapted from well-characterized procedures for levonorgestrel and multi-analyte contraceptive panels [1] [2] [3].

2. Materials and Methods

2.1. Chemicals and Reagents

- Analytes: this compound (purity >98%)

- Internal Standard: A structurally analogous deuterated standard is recommended. D-(-)-Norgestrel-d7 was used successfully in a related method [1].

- Solvents: LC/MS grade methanol, acetonitrile, and water.

- Extraction Solvent: tert-Butyl methyl ether (reagent grade >98%) [1] or a hexane:ethyl acetate mixture (80:20, v/v) [3].

- Additives: Ammonium hydroxide (e.g., 25% aqueous solution) [1] or formic acid.

- Biological Matrix: Blank human plasma (K₂EDTA).

2.2. Instrumentation and Chromatography The experimental setup and workflow for the LC-MS/MS system can be visualized as follows:

Liquid Chromatography:

- System: UHPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera) [1] [2].

- Column: Fortis C18 (100mm × 2.1mm, 3μm) [1] or equivalent (e.g., Waters X-bridge BEH C18) [4].

- Mobile Phase A: De-ionized water + 0.1% NH₄OH [1] or 0.1% formic acid in water [4].

- Mobile Phase B: Methanol + 0.1% NH₄OH [1] or acetonitrile [4].

- Gradient: Optimized gradient elution.

- Flow Rate: 400 μL/min [1].

- Column Oven: 40°C [1] [4].

- Injection Volume: 25 μL [1].

Mass Spectrometry:

- System: Triple quadrupole mass spectrometer (e.g., Thermo Quantum Access, AB Sciex Triple Quad 4500) [1] [3].

- Ionization: Electrospray Ionization (ESI) in positive polarity mode.

- Operation Mode: Multiple Reaction Monitoring (MRM).

- Source Conditions: Optimize for nebulizing gas, drying gas, interface temperature, and heat block temperature.

2.3. Sample Preparation Protocol The following liquid-liquid extraction (LLE) procedure is recommended based on the search results [1]:

- Aliquot: Transfer 500 μL of calibrators, quality controls (QCs), or unknown plasma samples into glass tubes.

- Add IS: Add 50 μL of working this compound IS solution and vortex to mix.

- Extraction: Add 4 mL of tert-Butyl methyl ether using a repeater pipette.

- Mix: Cap tubes and tumble for 30 minutes at room temperature.

- Centrifuge: Centrifuge at ~850 RCF for 5 minutes.

- Freeze Aqueous Layer: Place tubes in a cryogenic bath (solid CO₂ and methanol) until the aqueous layer is frozen (~45 seconds).

- Transfer Organic Layer: Decant the organic layer into a new labeled glass tube.

- Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute: Reconstitute the dry residue with 100 μL of reconstitution solvent (e.g., methanol:water:formic acid, 50:50:0.1 v/v/v).

- Transfer & Analyze: Transfer to autosampler vials and inject into the LC-MS/MS system.

3. Method Validation Summary While full validation for this compound as an IS is not required, the table below summarizes key validation parameters from methods for the non-deuterated analyte, indicating the expected performance for a well-developed assay [1] [2] [3].

Table 1: Summary of LC-MS/MS Method Validation Data from Reference Methods

| Validation Parameter | Result for Levonorgestrel/Norgestrel | Reference |

|---|---|---|

| Linear Range | 49.6 - 1500 pg/mL (LNG, plasma) | [1] |

| LLOQ | 49.6 pg/mL (LNG, plasma) | [1] |

| Accuracy | 95% - 108% (for multiple HC in serum) | [2] |

| Precision (CV) | ≤ 12.1% (for multiple HC in serum) | [2] |

| Recovery | > 90% (LNG, rat plasma) | [3] |

| Matrix Effect | Minimal | [3] |

4. Experimental Protocol for a Typical Run

- Preparation: Prepare and extract calibration standards, QCs (Low, Medium, High), and patient samples as per Section 2.3.

- System Setup: Equilibrate the LC-MS/MS system with the starting mobile phase composition.

- Sequence Setup: Program the autosampler sequence, including calibration curves, QCs, and unknown samples.

- Data Acquisition: Start the sequence using the MRM parameters and chromatographic gradient.

- Data Analysis: Integrate analyte and IS peaks. Construct a calibration curve (analyte/IS peak area ratio vs. concentration) using linear regression with a weighting factor of 1/x or 1/x². Calculate the concentration of QCs and unknowns.

5. Conclusion This application note outlines a robust and sensitive LC-MS/MS method, adapted from published literature, suitable for the quantification of this compound. The method employs a straightforward liquid-liquid extraction and LC-MS/MS analysis in positive ESI mode, providing a reliable foundation for bioanalytical applications.

References

- 1. Development, validation and utilization of a highly sensitive LC - MS / MS ... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of multiple contraceptive ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of sensitive LC/MS ... [pubmed.ncbi.nlm.nih.gov]

- 4. A sustainable and novel LC -TQ- MS / MS for method ... quantifying [pubs.rsc.org]

Norgestrel-d5 internal standard for levonorgestrel bioanalysis

Internal Standards for Levonorgestrel Bioanalysis

While Norgestrel-d5 is a logical choice, the current scientific literature predominantly utilizes a closely related deuterated standard, D-(-)-Norgestrel-d7, for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Levonorgestrel (LNG) in plasma and serum [1] [2]. The structural similarity ensures nearly identical chemical behavior during sample preparation and analysis. The following table summarizes the application of internal standards in recent, sensitive methods.

| Deuterated Internal Standard | Analytical Technique | Application Context | Key Method Feature | Citation |

|---|---|---|---|---|

| D-(-)-Norgestrel-d7 | LC-MS/MS | Quantification of LNG in human plasma | Highly sensitive method for LNG from subdermal implants; LLOQ: 49.6 pg/mL [1] | [1] |

| Levonorgestrel-d6 (LNG-d6) | LC-MS/MS | Simultaneous panel of 10+ contraceptive steroids in human serum | Part of a multi-analyte panel for clinical trial compliance checking; LLOQ: 9 pg/mL [2] | [2] |

Detailed Analytical Protocol

This protocol is synthesized from validated methods for the sensitive determination of LNG in human plasma using D-(-)-Norgestrel-d7 as the Internal Standard (IS) [1].

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Aliquot: Pipette 500 µL of calibrator, quality control (QC), or unknown human plasma sample into a labeled glass tube [1].

- Add Internal Standard: Add 50 µL of the working IS solution (5 ng/mL of D-(-)-norgestrel-d7 in methanol) to all tubes except the blank. Add 50 µL of pure methanol to the blank tube [1].

- Liquid-Liquid Extraction:

- Sample Transfer: After centrifugation, place the tubes in a cryogenic bath (a mixture of solid CO₂ and methanol) for about 45 seconds, or until the aqueous (plasma) layer is completely frozen. Decant the organic supernatant containing the extracted analytes into a new labeled glass tube [1].

- Evaporation and Reconstitution:

Instrumental Analysis: LC-MS/MS Conditions

Chromatography:

- Column: Fortis C18 (3 µm, 100 mm × 2.1 mm) [1].

- Mobile Phase A: De-ionized water with 0.1% NH₄OH (v/v) [1].

- Mobile Phase B: Methanol with 0.1% NH₄OH (v/v) [1].

- Gradient:

| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 | 400 | 50 | 50 | | 0.5 | 400 | 50 | 50 | | 2.0 | 400 | 5 | 95 | | 3.5 | 400 | 5 | 95 | | 3.6 | 400 | 50 | 50 | | 5.5 | 400 | 50 | 50 |

Mass Spectrometry (TSQ Quantum Ultra or equivalent):

The following diagram illustrates the complete experimental workflow:

Method Validation Data

The described method has been rigorously validated. The table below summarizes key performance characteristics as reported for a method using LNG-d6, which is functionally equivalent for validation purposes [2].

| Validation Parameter | Performance Characteristic for Levonorgestrel | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.009 - 10 ng/mL (9 - 10,000 pg/mL) [2] | R² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL (9 pg/mL) [2] | Accuracy & Precision ±20% |

| Intra-Assay Precision (%CV) | 2.3% (at 1.60 ng/mL) [2] | Typically ≤15% (≤20% at LLOQ) |

| Inter-Assay Precision (%CV) | 4.4% (at 1.60 ng/mL) [2] | Typically ≤15% (≤20% at LLOQ) |

| Accuracy (%) | 103.6% (at 1.60 ng/mL) [2] | 85-115% |

| Extraction Efficiency (Recovery) | 98.9% [2] | Consistent and high |

| Matrix Effect | Data available, method robust [1] [2] | Signal suppression/enhancement ≤25% |

Application Notes for Researchers

- Achieving High Sensitivity: The LLE technique with TBME is effective for achieving a very low LLOQ, which is crucial for quantifying LNG released from low-dose formulations like subdermal implants [1].

- Ensuring Specificity: The use of SRM on a triple quadrupole mass spectrometer provides high specificity by isolating the parent and a characteristic product ion for both LNG and its internal standard, effectively eliminating biological matrix interferences [1] [4].

- Multi-analyte Panels: Modern methods increasingly focus on simultaneously quantifying multiple progestins and estrogens in a single run to check for participant compliance in clinical trials or for environmental monitoring [3] [2]. In such panels, LNG-d6 is often the internal standard of choice [2].

Frequently Asked Questions

Q1: Why is a deuterated internal standard like Norgestrel-d7 critical for LC-MS/MS bioanalysis of Levonorgestrel? It corrects for variability in sample preparation (extraction efficiency) and ionization suppression/enhancement in the mass spectrometer, leading to significantly improved accuracy, precision, and reliability of the quantitative results [1] [2].

Q2: What is the key advantage of this LC-MS/MS method over immunoassays? LC-MS/MS offers superior specificity by chromatographically separating LNG from metabolic interferences, thereby reducing the risk of cross-reactivity and yielding more accurate and reliable concentration data, especially at low levels [3] [1].

References

- 1. Development, validation and utilization of a highly sensitive ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an expanded panel ... [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive and Robust UPLC-MS/MS Method for Quantitation ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of sensitive LC/MS ... [pubmed.ncbi.nlm.nih.gov]

Method Overview: Quantification of Norgestrel in Human Plasma

This protocol is adapted from a validated Ultra-Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the determination of norgestrel in human plasma [1]. The method has been applied to pharmacokinetic studies and is summarized below.

- Analyte: Norgestrel

- Internal Standard (IS): Levonorgestrel D6 (The published method uses this analogue; the principles are directly transferable to Norgestrel-d5) [1]

- Sample Matrix: Human plasma (K₂EDTA or K₃EDTA; the anticoagulant counter-ion was assessed and showed no significant effect) [1]

- Extraction Technique: Liquid-Liquid Extraction (LLE)

- Detection: UFLC-MS/MS with positive ion electrospray ionization (ESI+)

Materials and Reagents

| Item | Specification/Note |

|---|---|

| Analytical Standard | Norgestrel (pure reference standard) |

| Internal Standard | This compound (or Levonorgestrel-d6) |

| Solvents | HPLC-grade or better: Diethyl ether, Methyl tert-butyl ether (MTBE), Hexane, Ethyl acetate |

| Plasma | Control human plasma (K₂EDTA or K₃EDTA) |

| Chromatography | Zorbax XDB-Phenyl column (or equivalent phenyl-based column) |

| Mobile Phase | Suitable isocratic or gradient mixture (e.g., methanol/ammonium acetate buffer) |

Step-by-Step Extraction Protocol

Sample Preparation

- Thaw frozen plasma samples on ice or in a refrigerator at 4°C.

- Vortex thoroughly to ensure homogeneity.

Aliquot and Spike

- Pipette 200 µL of plasma into a clean glass test tube.

- Spike with an appropriate volume of the This compound internal standard working solution.

Liquid-Liquid Extraction

- Add a suitable organic solvent (e.g., 3 mL of diethyl ether or a hexane-ethyl acetate mixture) to the plasma aliquot.

- Cap the tube and vortex-mix vigorously for 10-15 minutes.

- Centrifuge the mixture at 4000 rpm for 10 minutes (or at sufficient g-force to achieve clear phase separation).

Phase Separation and Evaporation

- Transfer the upper organic layer to a new clean, labeled tube. Exercise care to avoid disturbing the protein interface.

- Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (≈40°C).

Reconstitution

- Reconstitute the dried extract with 100-200 µL of the initial mobile phase or a compatible solvent.

- Vortex thoroughly to dissolve all residues.

Analysis

- Inject a defined volume (e.g., 5-20 µL) into the UFLC-MS/MS system for analysis.

Validated Method Performance Data

The following table summarizes the key validation parameters as reported in the literature for the norgestrel method, which your protocol should aim to meet or exceed [1].

| Validation Parameter | Result / Specification |

|---|---|

| Linearity Range | 304.36 - 50,807.34 pg/mL [1] |

| Run Time | 2.0 minutes per sample [1] |

| Intra-day Precision | < 11.0 %CV [1] |

| Inter-day Precision | < 11.0 %CV [1] |

| Intra-day Accuracy | < 9.0 % of nominal value [1] |

| Inter-day Accuracy | < 9.0 % of nominal value [1] |

| Mass Transitions (m/z) | Norgestrel: 313.30 → 245.40; IS: 319.00 → 251.30 [1] |

UFLC-MS/MS Instrumental Conditions

| Parameter | Condition |

|---|---|

| Chromatography Column | Zorbax XDB-Phenyl [1] |

| Mobile Phase | Isocratic conditions (specific solvents not detailed) [1] |

| Flow Rate | Not specified in results, typical for UFLC is 0.2-0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) [1] |

| Detection | Multiple Reaction Monitoring (MRM) [1] |

Application Notes

- Internal Standard Selection: Using a stable isotope-labeled internal standard like This compound is critical. It corrects for analyte loss during sample preparation and variations in instrument response, improving accuracy and precision [1].

- Specificity: The MRM transitions listed provide high selectivity. Confirm the absence of significant interfering peaks at the retention times of norgestrel and the IS in control plasma.

- Extension to Other Progestins: The core LLE and LC-MS/MS principles can be adapted for simultaneous quantification of multiple synthetic progestins, as demonstrated by other methods [2].

The following diagram illustrates the complete workflow for the quantification of Norgestrel in plasma using this compound as the internal standard.

References

Application Note: Quantification of Levonorgestrel in Human Plasma by LC-MS/MS

Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in various contraceptive formulations, including oral tablets, subdermal implants, and intrauterine systems [1]. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, especially for formulations like subdermal implants that release the hormone at very low concentrations, making highly sensitive and specific analytical methods essential [1]. This application note describes a validated, highly sensitive LC-MS/MS method for quantifying levonorgestrel in human plasma, suitable for supporting drug interaction studies in clinical populations such as women living with HIV [1].

Experimental Protocol

2.1. Chemicals and Reagents

- Analyte: Levonorgestrel (98% pure) [1].

- Internal Standard (IS): D-(-)-Norgestrel-d7 (98% pure) [1]. Note: While the searched method uses norgestrel-d7, your requirement for norgestrel-d5 is a suitable alternative; method parameters will be analogous.

- Solvents: Methanol (HPLC grade), acetonitrile (LC/MS grade), tert-Butyl methyl ether (reagent grade) [1].

- Additives: Ammonia aqueous solution (25%) [1].

- Water: HPLC grade de-ionized water, further purified to 18.2 MΩ [1].

- Blank Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant [1].

2.2. Instrumentation

- HPLC System: Accela HPLC system with autosampler and pump [1].

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Quantum Access) with electrospray ionization (ESI) in positive polarity mode [1].

- Analytical Column: Fortis C18 (3 μm, 100mm × 2.1mm) [1].

- Pre-column: 2 μm Quest pre-column [1].

- Data System: Software for data acquisition and processing (e.g., LC Quan) [1].

2.3. Chromatographic and Mass Spectrometric Conditions

The table below summarizes the key LC-MS/MS parameters.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Specification |

|---|---|

| Column Temperature | 40 °C [1] |

| Mobile Phase A | De-ionized water + 0.1% NH₄OH [1] |

| Mobile Phase B | Methanol + 0.1% NH₄OH [1] |

| Gradient | Delivered as a gradient (specific profile not detailed in results) |

| Flow Rate | 400 μL/min [1] |

| Injection Volume | 25 μL [1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive [1] |

| MRM Transitions | LNG: 313.2 → 245.2 m/z [1] IS (Norgestrel-d7): 320.1 → 251.2 m/z [1] | | Needle Wash | Acetonitrile: Water: Formic Acid (80:20:0.1, v/v/v) [1] |

2.4. Preparation of Standards and Quality Controls

- Stock Solutions: Prepare separate primary stock solutions of LNG for calibration standards and quality controls (QCs) in methanol at 1 mg/mL [1].

- Calibration Standards: Perform serial dilutions of the calibration stock in methanol and spike into blank plasma to create a calibration curve. The validated range is 49.6 to 1500 pg/mL, with concentrations including 49.6, 120, 250, 500, 750, 1010, 1280, and 1500 pg/mL [1].

- Quality Controls (QCs): Prepare QCs from an independent stock solution at four concentration levels: LLOQ (49.6 pg/mL), Low QC (134 pg/mL), Medium QC (420 pg/mL), and High QC (1200 pg/mL) [1].

- Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 5 ng/mL of norgestrel-d7) in methanol [1].

2.5. Sample Preparation Procedure: Liquid-Liquid Extraction

The following workflow details the sample preparation steps for a robust extraction of levonorgestrel from plasma.

2.6. Method Validation

The described method has been validated according to standard bioanalytical guidelines [1]. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Performance Result |

|---|---|

| Linearity Range | 49.6 - 1500 pg/mL [1] |

| Lower Limit of Quantification (LLOQ) | 49.6 pg/mL [1] |

| Accuracy and Precision | Within acceptable limits for intra-day and inter-day analysis [1] |

| Extraction Efficiency (Recovery) | Efficient extraction achieved via liquid-liquid extraction [1] |

| Specificity | No significant interference from plasma components [1] |

| Carryover | Minimized by using an optimized needle wash solvent [1] |

Application in Clinical Research

This sensitive method was successfully applied to quantify plasma LNG concentrations in women using a subdermal implant and receiving efavirenz- or nevirapine-based antiretroviral therapy, which is known to induce LNG metabolism and reduce its exposure [1] [2]. Such applications are pivotal for assessing drug-drug interactions that can impact contraceptive efficacy.

Discussion and Conclusion

The validated LC-MS/MS method provides the necessary sensitivity (LLOQ of 49.6 pg/mL) to quantify the low circulating concentrations of LNG delivered by subdermal implants, which traditional UV-based HPLC or less sensitive MS methods cannot reliably detect [1] [3]. The use of a stable isotope-labeled internal standard (like norgestrel-d7 or the proposed this compound) is critical for compensating for variability in sample preparation and ionization efficiency in mass spectrometry.

This protocol offers researchers a robust framework for the bioanalysis of levonorgestrel in support of pharmacokinetic and drug-interaction studies.

References

Norgestrel HPLC & LC-MS/MS Separation Conditions

| Analysis Type / Target | Stationary Phase (Column) | Mobile Phase | Detection | Flow Rate (ml/min) | Retention Time (min) | Application / Note |

|---|---|---|---|---|---|---|

| RP-HPLC of Levonorgestrel [1] | Luna C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (50:50, v/v) | UV, 241 nm | 1.0 | 8.5 (± 0.3) | Assay of silicone IUDs; Validated per ICH |

| Chiral Separation [2] | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 5.0, 20 mM) w/ 25 mM HP-β-CD (30:70, v/v) | UV, 240 nm | 1.0 | Not Specified | Enantiomeric separation (baseline) |

| Chiral Separation [3] | Astec CYCLOBOND II (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (70:30, v/v) | UV, 254 nm | 0.8 | Not Specified | Enantiomeric separation; Isocratic |

| LC-MS/MS (Multi-Analyte) [4] | C18 Column (specific type not detailed) | Gradient of water and methanol/ACN with ammonium fluoride | MS/MS (SRM) | Not Specified | Not Specified | Quantification in human serum |

| UPLC-MS/MS (Multi-Analyte) [5] | Waters Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) | Gradient of water and acetonitrile, both with 0.1% formic acid | MS/MS (SRM) | 0.3 | Within 6.5 min run | Quantification of synthetic & endogenous steroids |

Detailed Experimental Protocols

Protocol 1: RP-HPLC for Levonorgestrel Assay in Intrauterine Devices

This method is robust, fully validated per ICH guidelines, and ideal for quality control of solid dosage forms [1].

- Sample Preparation:

- Standard Solution: Accurately weigh levonorgestrel (LNG) and dissolve in tetrahydrofuran (THF) to make a stock solution of 520 µg/mL. Dilute further with acetonitrile to obtain a working standard solution of 10.4 µg/mL.

- Sample Solution: Cut the silicone drug reservoir into small pieces. Soak in 50 mL THF for 30 minutes at room temperature with intermittent shaking. Sonicate for 10 minutes, then dilute to volume with THF. Further dilute an aliquot of this solution with acetonitrile.

- Filter all solutions through a 0.22 µm nylon syringe filter before injection.

- Chromatographic Conditions:

- Column: Luna C18 (150 x 4.6 mm, 5 µm particle size, 100 Å pore size)

- Mobile Phase: Acetonitrile and Water (50:50, v/v)

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

- Detection: PDA detector at 241 nm

- Column Temperature: Ambient (25 ± 2 °C)

- Run Time: 15 minutes

Protocol 2: UPLC-MS/MS for Multi-Steroid Quantification in Serum

This highly sensitive method is suited for bioanalysis, pharmacokinetic studies, and clinical monitoring [5].

- Sample Preparation:

- To 0.5 mL of serum, add the appropriate internal standards (e.g., testosterone-d3 for progestogens).

- Perform liquid-liquid extraction by adding 3 mL of n-butyl chloride. Vortex for 2 minutes and centrifuge.

- Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitute the residue in 50 µL of a 50:50 mixture of methanol and water.

- Chromatographic Conditions:

- Column: Waters Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)

- Column Temperature: 55°C

- Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid

- Gradient Program:

- The specific gradient was not detailed, but the total run time was 6.5 minutes.

- Flow Rate: 0.3 mL/min

- Injection Volume: 7.5 µL

- Detection: Triple quadrupole mass spectrometer with H-ESI ion source in positive mode using Selected Reaction Monitoring (SRM).

Experimental Workflow

The diagram below outlines the general workflow for developing and executing an HPLC method for norgestrel analysis, from sample preparation to data analysis.

Key Considerations for Method Development

- Internal Standards: For quantitative bioanalysis, norgestrel-d5 is used as an internal standard. It is added to samples and calibration standards before processing to correct for analyte loss during preparation and variations in instrument response [4].

- Chirality: Norgestrel is a racemic mixture. Levonorgestrel is the active enantiomer. If enantiomeric separation is required, use a chiral stationary phase or a chiral mobile phase additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) [2] [3].

- Matrix Effects: In LC-MS/MS analysis of biological samples, matrix effects can suppress or enhance ionization. Use a stable isotope-labeled internal standard and efficient sample cleanup to mitigate this [5].

References

- 1. RP-HPLC method validation for fast extraction and ... [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomeric separation of norgestrel by reversed phase ... [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of Norgestrel Enantiomers on Astec ® ... [sigmaaldrich.com]

- 4. Simultaneous quantitation of multiple contraceptive ... [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation ... [pmc.ncbi.nlm.nih.gov]

Norgestrel-d5 mass spectrometry parameters

Chemical Properties of Norgestrel-d5

The table below summarizes the basic chemical information for this compound, which is crucial for method development.

| Property | Description |

|---|---|

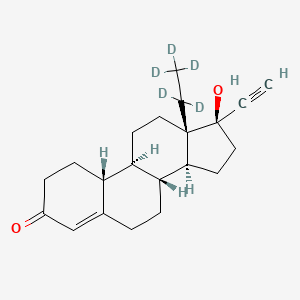

| Chemical Name | (8R,9S,10R,13S,14S,17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [1] |

| Molecular Formula | C({21})H({23})D({5})O({2}) [1] [2] |

| Molecular Weight | 317.5 g/mol [1] |

| CAS Number | 2015995-56-7 [1] |

| Application | Used as an internal standard for analytical method development and validation, particularly for the quantification of Norgestrel in bioanalytical studies [1]. |

Related Analytical Methods for Progestogens

While specific parameters for this compound are unavailable, the following tables summarize key details from robust LC-MS/MS methods developed for progestogens, including levonorgestrel. You can use these as a reference for developing your own method for this compound.

Table 1: Instrumental Parameters from Validated Methods

| Method Aspect | Example 1: Multi-Analyte Progestin Panel [3] | Example 2: Sensitive UPLC-MS/MS Method [4] [5] |

|---|---|---|

| HPLC System | Shimadzu Nexera system [3] | Waters Acquity UPLC system [5] |

| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 μm) [3] | Waters UPLC BEH C18 (150 x 2.1 mm, 1.7 μm) [5] |

| Mobile Phase | A: 0.15 mM Ammonium Fluoride in Water; B: Methanol [3] | Information missing in provided excerpts |

| Ionization Mode | Positive ion mode for progestins [3] | Heated Electrospray Ionization (HESI) in positive mode [5] |

| Detection | Triple Quadrupole (Shimadzu LCMS-8050) with MRM [3] | Triple Quadrupole (Thermo Scientific TSQ Quantum Ultra) with SRM [5] |

Table 2: Method Performance for Levonorgestrel and Related Compounds

| Performance Metric | Example 1: Expanded Panel [3] | Example 2: Ultra-Sensitive IUD Study [6] | Example 3: HPLC-MS/MS Method [7] |

|---|---|---|---|

| Linear Range | 0.009 to 10 ng/mL [3] | Up to 1.50 ng/mL [6] | 0.2 to 50 ng/mL [7] |

| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL [3] | 0.05 ng/mL [6] | 0.2 ng/mL [7] |

| Precision (Imprecision) | Inter-assay Precision (%CV) < 4.4% [3] | < 8% [6] | Intra-assay < 10%; Inter-assay < 9% [7] |

Detailed Experimental Protocol

Below is a generalized sample preparation and analysis protocol adapted from the UPLC-MS/MS method, which is a common approach for such analyses [5].

Key Considerations for Method Development

- Ionization Enhancement: Estrogens often have poor ionization efficiency. The described method uses dansyl chloride derivatization to significantly improve sensitivity for estrogens, a technique that can be considered for other steroids if needed [4] [5].

- Matrix Effects: Using a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and ensure quantitative accuracy [4] [6].

- Method Robustness: The referenced UPLC-MS/MS method demonstrated excellent long-term reproducibility over more than two years, which is critical for multi-year clinical trials. This was validated using external quality controls from a separate vendor [4] [5].

References

- 1. | 2015995-56-7 | SynZeal Norgestrel D 5 [synzeal.com]

- 2. - Norgestrel | SCBT - Santa Cruz Biotechnology d 5 [scbt.com]

- 3. Development and validation of an expanded panel ... [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive and robust UPLC–MS/MS method for ... [sciencedirect.com]

- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation ... [pmc.ncbi.nlm.nih.gov]

- 6. An ultra-sensitive online SPE-LC-MS/MS method for the quantification... [link.springer.com]

- 7. Simultaneous quantitative determination of norgestrel and... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for Norgestrel-d5 in Pharmacokinetic Studies of Contraceptive Formulations

Background and Principles

Norgestrel-d5 (also referenced as norgestrel-(ethyl-d5)) is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, which serves as a critical internal standard in quantitative bioanalysis of contraceptive pharmacokinetics. The use of this isotopically labeled compound is essential for achieving high precision and accuracy in liquid chromatography tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability in sample preparation, ionization efficiency, and matrix effects. Norgestrel is commonly administered in combination with ethinyl estradiol in various contraceptive formulations, including oral tablets and transdermal delivery systems, requiring robust analytical methods to characterize its pharmacokinetic profile and potential drug-drug interactions in women of reproductive age [1].

The physiological context for norgestrel pharmacokinetic studies is rooted in the endocrine regulation of the reproductive system. Norgestrel operates primarily through the progesterone receptor signaling pathway, suppressing the mid-cycle luteinizing hormone (LH) surge and thereby preventing ovulation. Additionally, it induces endometrial atrophy and alters cervical mucus viscosity to further impair fertility. Understanding norgestrel's pharmacokinetics is particularly important when co-administered with other medications, as drug-drug interactions can significantly impact contraceptive efficacy and safety profiles [1] [2]. The estrogen signaling pathway, which is modulated by the ethinyl estradiol component in combined contraceptives, involves both genomic and non-genomic mechanisms through nuclear estrogen receptors and membrane-associated G-protein coupled receptors, creating a complex physiological background for these studies [3] [4].

Experimental Design Considerations

Ethics and Study Population

- Institutional Review Board Approval: All pharmacokinetic studies must obtain full approval from relevant Institutional Review Boards (IRBs) before initiation, with compliance to International Conference on Harmonisation Good Clinical Practice (ICH GCP) guidelines and the Declaration of Helsinki principles [1].

- Informed Consent: All participants must provide written informed consent after receiving comprehensive information about study procedures, potential risks, and benefits [1].

- Participant Criteria: Studies typically enroll healthy female subjects aged 18-45 years with body mass index (BMI) ≥18 to ≤30 kg/m². Participants should have regular menstrual cycles (24-35 day intervals) and be willing to use a non-hormonal barrier method of contraception throughout the study period if not using the study contraceptive [1] [5].

- Exclusion Criteria: Key exclusion criteria include pregnancy or breastfeeding, history of drug-induced rash, use of known CYP3A4 inhibitors or inducers within 30 days of study initiation, history of disorders that could interfere with study completion, hypersensitivity to contraceptive components, abnormal cervical Pap test results, or positive tests for hepatitis B/C or HIV [1] [2].

Formulation and Dosing

Pharmacokinetic studies can be designed to evaluate various contraceptive formulations containing norgestrel or its prodrug norgestimate:

- Oral Tablets: Combined oral contraceptives typically contain 0.25 mg norgestimate (which metabolizes to norgestrel) with 0.025 mg ethinyl estradiol, administered daily for 21 days followed by 7 days of placebo [1].

- Transdermal Delivery Systems: Transdermal patches may contain 2.6 mg levonorgestrel (the active enantiomer of norgestrel) with 2.3 mg ethinyl estradiol, designed to deliver approximately 120 μg/day levonorgestrel and 30 μg/day ethinyl estradiol, with replacement every 7 days for three weeks followed by a 7-day patch-free interval [5].

Table 1: Key Pharmacokinetic Parameters for Norgestrel from Literature

| Parameter | Value | Study Conditions | Source |

|---|---|---|---|

| Absolute Bioavailability | 27% (fixed in model) | Transdermal delivery | [5] |

| Lower Limit of Quantification | 50 pg/mL | LC-MS/MS assay | [5] |

| Assay Range | 0.05–2.5 ng/mL | LC-MS/MS assay | [1] |

| Coefficient of Variation | 2.28% to 15.8% | Validation results | [5] |

| Time to Reach Maximal Concentration | 11 days after SC administration | With erenumab co-administration | [1] |

Sample Collection and Processing Protocol

Blood Collection

- Collection Tubes: Blood samples (8 mL) should be collected into heparinized tubes for norgestrel analysis. For parallel hormone measurements, additional samples may be collected in serum separation tubes [1] [2].

- Sampling Timepoints: Intensive pharmacokinetic sampling should include timepoints at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours after contraceptive administration. Trough samples should be collected on days 19 and 20 of the cycle (pre-dose) to confirm steady-state conditions [1] [2].

- Special Considerations: For drug interaction studies, sampling should be scheduled to coincide with expected maximal concentrations of both drugs. For example, in studies with erenumab, day 21 of the contraceptive cycle and 11 days after subcutaneous erenumab administration represents the time of maximal drug exposure [1].

Sample Processing and Storage

- Centrifugation: Blood samples should be centrifuged within 30 minutes of collection at 1500 × g for 15 minutes at 4°C to separate plasma [1] [2].

- Aliquoting: The resulting plasma should be transferred to screw-cap cryo/polypropylene tubes using pipettes that avoid sample contamination.

- Storage: Plasma samples must be frozen immediately and maintained at ≤−20°C prior to analysis. For long-term storage, temperatures of ≤−80°C are recommended to ensure analyte stability [5].

Analytical Method: LC-MS/MS Configuration

Sample Preparation

The sample preparation method for norgestrel quantification using this compound as internal standard involves the following optimized steps:

- Aliquot Preparation: Pipette 500 μL of human plasma (containing potassium oxalate/sodium fluoride as preservative) into labeled tubes [5].

- Internal Standard Addition: Add appropriate volume of This compound working solution (typically 20-50 μL) to all samples, including calibrators and quality controls [1] [5].

- Liquid-Liquid Extraction: Add organic solvent (typically methyl tert-butyl ether or similar non-polar solvent) to extract analytes from plasma. Vortex mix thoroughly for sufficient time to ensure complete extraction [1] [5].

- Evaporation: Transfer the organic layer to clean tubes and evaporate to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitution: Reconstitute the dried residue with 300 μL of mobile phase (acetonitrile/water mixture) suitable for LC-MS/MS analysis [5].

Instrumentation and Chromatography

Table 2: LC-MS/MS Configuration for Norgestrel Quantification

| Parameter | Specification | Notes |

|---|---|---|

| HPLC System | High-performance liquid chromatography with tandem mass spectrometry | - |

| Analytical Column | ODS-AQ 2 mm × 100 mm, 3-μm | For norgestrel separation |

| Ionization Source | Turbo ion spray | Positive ion mode |

| Mass Analyzer | Triple quadrupole | AB Sciex API 4000 or equivalent |

| Data System | Analyst Version 1.6.2 | With Assist LIMS version 6 |

| Internal Standard | Norgestrel-(ethyl-d5) | Deuterated analog |

MS/MS Detection Parameters

The mass spectrometry parameters should be optimized for both norgestrel and this compound:

- Ion Transition: Norgestrel and its deuterated internal standard should be quantified using specific multiple reaction monitoring (MRM) transitions. The most abundant and specific product ions should be selected for quantification.

- Source Parameters: The ion spray voltage, temperature, and gas flows (nebulizer, heater, and curtain gases) should be optimized for maximum sensitivity and stability.

- Collision Energy: The collision energy should be optimized to provide sufficient fragmentation without complete loss of the parent ion.

Data Processing and Validation

Calibration Curve and Quantification

- Calibration Standards: Prepare a minimum of six non-zero calibrator concentrations covering the expected range of samples (typically 0.05–2.5 ng/mL for norgestrel) [1].

- Regression Model: Use weighted (1/x or 1/x²) linear regression to fit the calibration curve based on the peak area ratio of norgestrel to this compound.

- Acceptance Criteria: Calibration standards should be within ±20% of their nominal values, except at the lower limit of quantification (LLOQ), which should be within ±25% [1].

Quality Control and Validation

- Quality Control Samples: Include at least three concentration levels (low, medium, high) in duplicate in each analytical run.

- Precision and Accuracy: Both within-run and between-run precision should not exceed 15% coefficient of variation (CV), and accuracy should be within ±15% of the nominal concentrations [5].

- Selectivity and Specificity: Demonstrate that the method can differentiate norgestrel and this compound from endogenous plasma components and other contraceptive components (e.g., ethinyl estradiol).

The following diagram illustrates the complete experimental workflow for pharmacokinetic studies using this compound:

Diagram 1: Complete experimental workflow for pharmacokinetic studies using this compound as internal standard, showing the sequence from study design through sample analysis to data processing

Application to Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic Analysis

The data generated using this compound as an internal standard enables calculation of key pharmacokinetic parameters through non-compartmental analysis:

- C~max~: The observed maximum plasma concentration following administration.

- T~max~: The time to reach maximum plasma concentration.

- AUC~0-24h~: The area under the plasma concentration-time curve from 0 to 24 hours, calculated using the linear trapezoidal rule.

- AUC~tau~: The area under the curve during a dosing interval at steady state.

- t~1/2~: The apparent terminal elimination half-life, calculated as ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant.

- CL/F: Apparent clearance, where F represents bioavailability.

Pharmacodynamic Correlations

In comprehensive contraceptive studies, norgestrel pharmacokinetic data are often correlated with pharmacodynamic biomarkers:

- Hormone Suppression: Measure serum luteinizing hormone (LH), follicle-stimulating hormone (FSH), and progesterone concentrations to confirm ovulation suppression [1] [2].

- Endometrial Effects: Assess endometrial thickness via ultrasonography and correlate with norgestrel concentrations.

- Cervical Mucus Changes: Evaluate cervical mucus quality using Insler score and correlate with norgestrel levels.

Protocol Summary and Key Parameters

The following table provides a quick reference for the critical parameters in pharmacokinetic studies using this compound:

Table 3: Quick Reference Protocol Parameters for this compound Studies

| Category | Parameter | Specification |

|---|---|---|

| Study Population | Age Range | 18-45 years |

| BMI Range | 18-30 kg/m² | |

| Health Status | Healthy with regular cycles | |

| Sample Collection | Blood Volume | 8 mL per timepoint |

| Collection Tube | Heparinized tubes | |

| Processing | Centrifuge 1500×g, 15min, 4°C | |

| Storage | ≤−20°C (short-term), ≤−80°C (long-term) | |

| Analytical Method | Internal Standard | This compound |

| Sample Volume | 500 μL plasma | |

| Extraction | Liquid-liquid extraction | |

| LLOQ | 50 pg/mL | |

| Calibration Range | 0.05–2.5 ng/mL | |

| Validation Parameters | Precision | ≤15% CV |

| Accuracy | ±15% of nominal | |

| Selectivity | No interference at retention times |

Conclusion

The application of This compound as an internal standard in LC-MS/MS bioanalysis represents a critical methodological advancement for precise and accurate quantification of norgestrel in pharmacokinetic studies. The protocols detailed in these application notes provide researchers with a comprehensive framework for designing and implementing robust bioanalytical methods to support contraceptive drug development and drug interaction studies. The use of this deuterated internal standard significantly enhances data quality by correcting for analytical variability throughout the sample processing and analysis workflow.

These methodologies have demonstrated their value in pivotal clinical trials that have shaped our understanding of contraceptive pharmacokinetics, including drug interaction studies that confirmed the lack of pharmacokinetic interference between erenumab and oral contraceptives containing norgestimate/norgestrel [1]. As contraceptive formulations continue to evolve, with emerging delivery systems including transdermal patches and vaginal rings, the application of this compound in bioanalytical methods will remain essential for characterizing exposure-response relationships and ensuring the efficacy and safety of these important pharmaceutical products.

References

- 1. A Multi-Center, Open-Label, Pharmacokinetic Drug Interaction ... [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic and pharmacodynamic consequences of ... [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: hsa04915 [kegg.jp]

- 4. KEGG PATHWAY: map04915 [genome.jp]

- 5. Extended regimen of a levonorgestrel/ethinyl estradiol ... [journals.plos.org]

Application Notes: Norgestrel-d5 as an Internal Standard in Bioanalysis

Norgestrel-d5, a deuterium-labeled analog of norgestrel, is primarily used as an internal standard (IS) in the quantitative bioanalysis of norgestrel and its active enantiomer, levonorgestrel (LNG), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2] [3]. Its function is to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods [1].

The table below summarizes the key characteristics of this compound:

| Property | Description |

|---|---|

| Chemical Name | (8R, 9S, 10R, 13S, 14S, 17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [2] |

| Molecular Formula | C₂₁H₂₃D₅O₂ [2] [3] |

| Molecular Weight | 317.5 g/mol [2] |

| CAS Number | 2015995-56-7 [2] |

| Appearance | White solid [3] |

| Application | Reference standard for analytical method development, validation, and quality control (QC); crucial for Abbreviated New Drug Applications (ANDA) [2] |

| Storage | 2-8°C (Refrigerator) [4] [3] |

Detailed Analytical Protocol for Levonorgestrel in Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the determination of levonorgestrel (LNG) in human plasma, which uses D-(-)-norgestrel-d7 as an internal standard [1]. The principles and procedures are directly applicable to methods employing this compound.

The workflow for the sample preparation and analysis is outlined in the following diagram:

Reagents and Materials

- Analytes: Levonorgestrel (LNG) and this compound (IS) [1].

- Solvents: Methanol (HPLC grade), acetonitrile (LC/MS grade), tert-Butyl methyl ether (reagent grade), de-ionized water (HPLC grade) [1].

- Mobile Phase Additive: Ammonia solution (e.g., 25%) [1].

- Biological Matrix: Blank human plasma (e.g., with K₂EDTA as anticoagulant) [1].

Instrumentation and Conditions

The table below details the key instrument parameters as described in the literature [1]:

| Component | Parameter | Setting / Description |

|---|---|---|

| Chromatography | Column | Fortis C18 (3 µm, 100mm × 2.1mm) or equivalent |

| Mobile Phase A | De-ionized water + 0.1% NH₄OH (v/v) | |

| Mobile Phase B | Methanol + 0.1% NH₄OH (v/v) | |

| Gradient | Non-specified gradient program | |

| Flow Rate | 400 µL/min | |

| Oven Temperature | 40°C | |

| Injection Volume | 25 µL | |

| Mass Spectrometry | Ionization | Electrospray Ionization (ESI), Positive Polarity |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| LNG Transition | 313.2 → 245.2 m/z [1] [5] | |

| This compound Transition | 318.2 → 250.2 m/z (estimated from D-(-)-norgestrel-d7 transition 320.1 → 251.2 [1]) |

Sample Preparation Procedure

- Aliquot: Pipette 500 µL of calibrators, quality controls (QCs), or unknown plasma samples into labeled glass tubes [1].

- Add Internal Standard: Add a fixed volume (e.g., 50 µL) of the working this compound solution to all tubes except the blank. Add the same volume of pure methanol to the blank tube [1].

- Liquid-Liquid Extraction:

- Phase Separation:

- Evaporation and Reconstitution:

- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C for about 25 minutes [1].

- Reconstitute the dry residue with 100 µL of a solvent compatible with the mobile phase (e.g., methanol:water:formic acid, 50:50:0.1 v/v/v) [1].

- Transfer the reconstituted sample to an autosampler vial and centrifuge for 10 minutes at ~1700 RCF before loading onto the LC-MS/MS system [1].

Method Validation

While the referenced method provides a benchmark, any method developed in-house must be fully validated. Key parameters to evaluate include [1]:

- Linearity and Range: The method should be linear over the expected concentration range. The cited method was validated from 49.6 to 1500 pg/mL for levonorgestrel [1].

- Precision and Accuracy: Both intra-assay and inter-assay precision (expressed as % relative standard deviation) and accuracy (expressed as % of nominal concentration) should be within acceptable limits (typically ±15% for all levels except the LLOQ, which is ±20%) [1].

- Specificity and Selectivity: Demonstrate that the method can unequivocally differentiate the analyte and IS from other interfering components in the plasma matrix [1].

- Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable precision and accuracy. The cited method achieved an LLOQ of 49.6 pg/mL, which is essential for detecting low concentrations from subdermal implants [1].

Critical Considerations for Analysis

- Steroid Analysis Challenges: The analysis of steroid hormones like norgestrel by LC-MS is complex due to their low circulating concentrations, poor ionization efficiency, and potential for isobaric interferences. Careful optimization of sample cleanup (e.g., liquid-liquid or solid-phase extraction) and chromatographic separation is paramount [6].

- Handling and Safety:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat [4] [2].

- Storage: Store this compound standard as directed, typically in a refrigerator between 2-8°C [4] [2] [3].

- Waste Disposal: Dispose of all chemical waste according to local regulations [2].

Conclusion

This compound is a critical tool for ensuring data reliability in the quantitative bioanalysis of norgestrel and levonorgestrel in forensic toxicology and clinical pharmacology. The protocol outlined above, centered on a robust LC-MS/MS method with a deuterated internal standard, provides a framework for achieving high sensitivity and specificity required for monitoring these compounds in biological matrices.

References

- 1. Development, validation and utilization of a highly sensitive ... [pmc.ncbi.nlm.nih.gov]

- 2. Norgestrel D5 | CAS No: 2015995-56-7 [aquigenbio.com]

- 3. Chemical Name : this compound [pharmaffiliates.com]

- 4. D(−)-Norgestrel analyticalstandard 797-63-7 [sigmaaldrich.com]

- 5. Simultaneous quantitative determination of norgestrel and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography coupled to mass spectrometry for ... [sciencedirect.com]

Norgestrel-d5 sample preparation for bioanalytical assays

Principles of Analysis

Norgestrel is a synthetic progestin used in contraceptives, and its biologically active enantiomer is levonorgestrel (LNG) [1] [2]. Bioanalytical assays for these compounds must be highly sensitive and specific, especially when measuring low concentrations from sustained-release formulations like subdermal implants [2].

The use of a stable isotope-labeled internal standard (IS), such as Norgestrel-d5, is a core principle in these methods. It corrects for analyte loss during preparation and minimizes matrix effects in LC-MS/MS analysis, thereby improving accuracy, precision, and reproducibility [2] [3]. These protocols typically involve sample preparation via liquid-liquid extraction (LLE), followed by chromatographic separation and detection using tandem mass spectrometry [2] [3].

Experimental Protocols

Here is a detailed methodology for quantifying levonorgestrel in human plasma using this compound or a similar internal standard, adapted from validated procedures [2] [3].

Materials and Reagents

- Analytes: Levonorgestrel (LNG) reference standard.

- Internal Standard: This compound (or Norgestrel-d7/Levonorgestrel-d6) [4] [3] [5].

- Solvents: Methanol, acetonitrile, tert-Butyl methyl ether (TBME) - all HPLC grade or higher.

- Others: De-ionized water, ammonium hydroxide.

- Biological Matrix: Blank human K₂EDTA plasma.

Instrumentation and Chromatographic Conditions

The table below summarizes the key instrumental parameters for a highly sensitive LC-MS/MS assay.

Table 1: Instrumental Parameters for LC-MS/MS Analysis of Levonorgestrel

| Parameter | Specification |

|---|---|

| HPLC System | Ultra-Flow Liquid Chromatography (UFLC) or equivalent [3] |

| Analytical Column | Fortis C18 (100 mm x 2.1 mm, 3 µm) [2] or Zorbax XDB-Phenyl [3] |

| Mobile Phase | A: Water + 0.1% NH₄OH; B: Methanol + 0.1% NH₄OH [2] |

| Gradient Program | Varies; example: starting with high %A, increasing to high %B for elution [2] |

| Flow Rate | 0.4 mL/min [2] |

| Injection Volume | 25 µL [2] |

| Mass Spectrometer | Triple Quadrupole with ESI+ |

| Ion Transitions (m/z) | LNG: 313.2 → 245.2 [2]; This compound (IS): 318.2 → 250.2 (estimated) |

Sample Preparation Workflow: Liquid-Liquid Extraction

The following workflow outlines the LLE procedure for a 500 µL plasma sample.

Method Validation Data

A validated bioanalytical method must meet specific performance criteria. The following table compiles key validation parameters from established protocols.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Performance Data | Reference |

|---|---|---|

| Linearity Range | 49.6 - 1500 pg/mL (sensitive assay for implants) | [2] |

| 304 - 50,807 pg/mL (assay for oral dosing) | [3] | |

| Lower Limit of Quantification (LLOQ) | 49.6 pg/mL | [2] |

| Accuracy (% Bias) | Within ±15% of nominal (Within ±20% at LLOQ) | [2] [3] |

| Precision (% CV) | Intra- & inter-day CV < 11% | [3] |

| Internal Standard | This compound / Levonorgestrel-d6 effectively used | [3] |

Critical Factors for Success

- Internal Standard Selection: Using a deuterated internal standard like This compound is critical. It corrects for variability during sample preparation and analysis, significantly improving data quality [2] [3].

- Plasma Matrix Considerations: The choice of anticoagulant can influence results. One study noted an assessment of K₂EDTA vs. K₃EDTA, so consistency in matrix is important [3].

- Extraction Efficiency: LLE using TBME provides a clean extract. The tumbling time and complete separation of the organic layer are key for high and reproducible recovery [2].

- Matrix Effects: The use of a stable isotope-labeled IS is the most effective strategy to compensate for ion suppression or enhancement in mass spectrometry [2] [6].

Application Notes

- Sensitivity Requirements: The required assay sensitivity depends on the drug formulation. Studies of low-dose subdermal implants demand highly sensitive methods with LLOQs around 50 pg/mL [2], while oral contraceptive studies can use less sensitive, high-throughput methods [3].

- High-Throughput Adaptation: For faster analysis of many samples, the LLE protocol can be adapted to a 96-well format, and the chromatographic run time can be reduced to 2 minutes or less [3] [6].

I hope these detailed application notes and protocols provide a solid foundation for your bioanalytical work. Should you require further specifics on automating the extraction process or troubleshooting matrix effects, please feel free to ask.

References

- 1. RP-HPLC method validation for fast extraction and ... [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation and utilization of a highly sensitive ... [pmc.ncbi.nlm.nih.gov]

- 3. A simple, rapid and sensitive UFLC-MS/MS method for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Norgestrel D5 | CAS No: 2015995-56-7 [aquigenbio.com]

- 5. Chemical Name : this compound [pharmaffiliates.com]

- 6. An Overview of Sample Preparation Methods for Bioanalytical Analysis ... [ijpsjournal.com]

Comprehensive Application Notes and Protocols for Norgestrel-d5 in Drug Interaction Studies

Introduction to Norgestrel-d5 and Its Role in Drug Interaction Research

This compound is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, specifically designed for use in advanced bioanalytical applications. This compound serves as a critical internal standard in quantitative mass spectrometry-based methods, enabling precise measurement of norgestrel and its metabolites in complex biological matrices. The strategic incorporation of five deuterium atoms into the norgestrel molecular structure creates a distinct mass difference that allows for clear chromatographic separation and accurate quantification while maintaining nearly identical chemical properties to the native compound. This characteristic makes this compound particularly valuable in drug interaction studies, where understanding the pharmacokinetic behavior of norgestrel in the context of concomitant medications is essential for both clinical safety and regulatory requirements.

The importance of this compound in pharmaceutical research has increased significantly with the recent FDA approval of norgestrel as a nonprescription oral contraceptive (Opill), highlighting the need for thorough understanding of its drug interaction profile. As noted by the FDA, norgestrel can interact with medications used for seizures, tuberculosis, HIV/AIDS, pulmonary hypertension, and supplements containing St. John's Wort, potentially reducing its contraceptive effectiveness [1]. Furthermore, comprehensive drug interaction databases identify norgestrel as having 266 known drug interactions, including 63 major interactions that require avoidance of combination therapy [2]. In this context, this compound emerges as an indispensable tool for researchers investigating these interactions, enabling precise quantification of norgestrel levels in the presence of potentially interfering substances and providing critical data to guide clinical recommendations.

Chemical and Physical Properties of this compound

This compound (Chemical name: this compound; Synonyms: (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5) is a deuterated synthetic progestin with molecular formula C₂₁H₂₃D₅O₂ and molecular weight of 317.48 g/mol [3]. The compound appears as a white solid and requires storage at 2-8°C in a refrigerator to maintain stability. The deuterium atoms are strategically incorporated at five positions within the norgestrel structure, creating a well-defined mass difference from the native compound (molecular weight 312.46 g/mol) while maintaining nearly identical chemical and physical properties.

The structural characteristics of this compound include the 4-ene-3-oxo moiety common to many synthetic progestins, which exhibits strong UV absorption at approximately 236 nm, a feature valuable for HPLC detection methods [4]. Additionally, the compound retains the 17-ethinyl group and 17-hydroxy group characteristic of the norgestrel family, with IR spectroscopy revealing distinctive absorption bands at 3277 and 2100 cm⁻¹ for the ethinyl group, and 3344 and 1089 cm⁻¹ for the hydroxy group [4]. These spectroscopic properties facilitate the identification and characterization of this compound in analytical methods and ensure its performance as a reliable internal standard mirrors that of the native norgestrel across various detection platforms.

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | This compound |

| Synonyms | (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5 |

| Molecular Formula | C₂₁H₂₃D₅O₂ |

| Molecular Weight | 317.48 g/mol |

| Appearance | White solid |

| Storage Conditions | 2-8°C (Refrigerator) |

| CAS Number | Not available |

| Category | Stable isotopes, pharmaceutical standards, intermediates, fine chemicals, steroids |

Analytical Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology

The development of a robust bioanalytical method for quantifying norgestrel in biological matrices requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. For norgestrel quantification using this compound as an internal standard, a high-performance liquid chromatography system coupled with tandem mass spectrometry provides the necessary specificity and sensitivity. The method should utilize a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8-μm particles) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). A gradient elution program should be optimized to achieve adequate separation of norgestrel from potentially interfering substances, with norgestrel typically eluting at approximately 2.5-3.5 minutes under these conditions.

Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For norgestrel, the precursor ion → product ion transitions should be monitored at m/z 313.2 → 245.2 for quantification and 313.2 → 109.1 for confirmation. For this compound, the corresponding transitions should be m/z 318.2 → 250.2. Instrument parameters should be carefully optimized, including nebulizer gas flow: 10 L/min, heating gas flow: 10 L/min, interface temperature: 300°C, DL temperature: 250°C, heat block temperature: 400°C, and drying gas flow: 10 L/min. The retention times for both norgestrel and this compound should be nearly identical, typically within 0.1 minute of each other, confirming the appropriate performance of the deuterated internal standard.

Method Validation Parameters

Bioanalytical method validation for norgestrel quantification with this compound as internal standard must adhere to regulatory guidelines and demonstrate specificity, linearity, accuracy, precision, and stability. The method should be validated over a concentration range appropriate for the intended study, typically 50-25,000 pg/mL for norgestrel in plasma matrices [5]. For specificity, the method should demonstrate no significant interference at the retention times of norgestrel and this compound from six different lots of blank plasma, including hemolyzed and lipemic samples.

Table 2: LC-MS/MS Method Validation Parameters for Norgestrel Quantification

| Validation Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Linearity Range | 50-25,000 pg/mL | R² ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | CV < 20%, accuracy 80-120% |

| Intra-day Accuracy | 85-115% | 92-107% |

| Intra-day Precision | CV ≤ 15% | CV ≤ 12% |

| Inter-day Accuracy | 85-115% | 94-105% |

| Inter-day Precision | CV ≤ 15% | CV ≤ 10% |

| Extraction Recovery | Consistent and reproducible | 95-102% |

| Matrix Effect | CV ≤ 15% | CV ≤ 10% |

| Short-term Stability | 85-115% | 92-108% |

| Freeze-thaw Stability | 85-115% | 90-106% |

| Long-term Stability | 85-115% | 93-104% |

Stability assessments should include evaluation of bench-top stability (6 hours at room temperature), processed sample stability (24 hours in autosampler at 10°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days). For all stability tests, the mean calculated concentration should be within ±15% of the nominal concentration. The integrity of this compound should be verified throughout these stability experiments to ensure consistent performance as an internal standard.

Drug Interaction Study Protocols

Metabolic Inhibition Studies

Drug interaction potential through metabolic pathways represents a critical area of investigation for norgestrel, particularly given its common use in long-term contraceptive regimens. A comprehensive metabolic inhibition study should assess norgestrel's potential to inhibit major cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6, using human liver microsomes or recombinant enzyme systems. The study design should incorporate this compound as an internal standard for precise quantification of specific probe substrates and their metabolites. For CYP3A4 inhibition assessment, the protocol should include incubation mixtures containing human liver microsomes (0.1 mg protein/mL), NADPH-regenerating system, norgestrel at various concentrations (0.1-100 μM), and probe substrates (testosterone for CYP3A4; diclofenac for CYP2C9; S-mephenytoin for CYP2C19; dextromethorphan for CYP2D6). After pre-incubation for 5 minutes at 37°C, reactions should be initiated with NADP+ and continued for appropriate time periods before termination with ice-cold acetonitrile containing this compound as internal standard.

Samples should be processed through centrifugation, and supernatants analyzed using the validated LC-MS/MS method with this compound enabling precise quantification of metabolite formation. Inhibition curves should be constructed by plotting percentage of control activity versus logarithm of norgestrel concentration, and IC₅₀ values determined using nonlinear regression analysis. For mechanism-based inhibition assessment, microsomes should be pre-incubated with norgestrel and NADPH for 0-30 minutes before adding probe substrates and cofactors. The time-dependent inhibition should be evaluated by comparing IC₅₀ values with and without pre-incubation. These studies are particularly relevant given the known interactions between norgestrel and medications such as antiepileptics, antiretrovirals, and St. John's Wort [1].

Transporter-Based Interaction Studies

Membrane transporters play a significant role in the disposition and elimination of many drugs, and investigating norgestrel's potential to inhibit major transporters represents an essential component of comprehensive drug interaction assessment. Studies should focus on key transporters including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), and Organic Cation Transporter (OCT2). For P-gp inhibition studies, a protocol using Caco-2 cells or MDCKII-MDR1 transfected cells should be implemented, with this compound serving as internal standard for quantification of probe substrates such as digoxin. Cells should be grown to confluence on permeable filters, with test articles (norgestrel at various concentrations along with positive and negative controls) applied to the donor compartment in transport buffer. Samples from both donor and receiver compartments should be collected at predetermined time points and processed with acetonitrile containing this compound before LC-MS/MS analysis.

The bidirectional transport should be assessed by measuring apparent permeability (Papp) in both apical-to-basal (A-B) and basal-to-apical (B-A) directions, with efflux ratio (ER) calculated as Papp(B-A)/Papp(A-B). Inhibition potential should be determined by comparing ER values in the presence and absence of norgestrel. For OATP1B1/1B3 inhibition studies, HEK293 cells overexpressing these transporters should be incubated with probe substrates (estradiol-17β-glucuronide for OATP1B1; cholecystokinin-8 for OATP1B3) in the presence of norgestrel at various concentrations (0.3-100 μM). After specified incubation periods, cells should be washed and lysed, with internal standard this compound added before LC-MS/MS analysis. Uptake ratio should be calculated by comparing accumulation in transporter-expressing cells versus mock cells, with inhibition expressed as percentage of control uptake. These transporter studies provide critical data for predicting clinical interactions, particularly for drugs that rely on these transport pathways for their disposition.

Experimental Workflow Visualization

The following DOT language diagrams illustrate key experimental workflows for drug interaction studies using this compound:

Diagram 1: Bioanalytical Workflow for Norgestrel Quantification Using this compound Internal Standard. This diagram illustrates the sequential steps in sample processing and analysis for accurate quantification of norgestrel in biological matrices.

Diagram 2: Comprehensive Drug Interaction Assessment Strategy. This workflow outlines the systematic approach for evaluating metabolic and transporter-based drug interactions involving norgestrel.

Data Interpretation and Regulatory Considerations

Quantitative Analysis of Drug Interaction Data

The systematic interpretation of drug interaction data generated using this compound requires careful consideration of both in vitro results and clinical relevance. For enzyme inhibition studies, the [I]/Ki ratio (where [I] represents the maximum plasma concentration of norgestrel and Ki is the inhibition constant) should be calculated to assess interaction potential. According to regulatory guidelines, an [I]/Ki ratio ≥ 0.1 suggests a potential for clinical interaction that may require further investigation, while a ratio ≥ 1.0 indicates high interaction potential likely necessitating clinical studies and potential labeling recommendations. For norgestrel, which demonstrates peak serum concentrations of approximately 5-10 nM following administration of 0.075 mg doses [6] [1], the interpretation of inhibition constants must consider these relatively low circulating concentrations.

Transporter inhibition data should be similarly evaluated using [I]/IC₅₀ ratios, with specific cutoff values recommended by regulatory agencies for different transporter systems. For P-gp, OATP1B1, and OATP1B3, an [I]/IC₅₀ ≥ 0.1 typically warrants further clinical evaluation, while for BCRP, OCT2, OAT1, and OAT3, cutoff values of [I]/IC₅₀ ≥ 0.1 may also apply. The use of this compound as internal standard ensures the accuracy of these determinations by minimizing analytical variability and compensating for matrix effects, extraction efficiency, and instrument performance fluctuations. This precision is particularly important when studying weak to moderate inhibitors, where small measurement errors could significantly impact the [I]/IC₅₀ ratio and consequent risk assessment.

Application to Clinical Study Design